molecular formula C17H13Cl2N3OS B11596458 2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11596458
M. Wt: 378.3 g/mol
InChI Key: JIBMKRBVTZATBB-ODCIPOBUSA-N
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Description

2-{[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a thiophene ring fused with a pyridine ring, and a carbonitrile group. The presence of the 3,5-dichloro-2-hydroxyphenyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 2-{[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE typically involves a multi-step process. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the hydroxyl group allows for oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The dichloro groups are reactive sites for nucleophilic substitution reactions, often using reagents like sodium methoxide or sodium ethoxide.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Scientific Research Applications

2-{[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and carbonitrile groups allow it to form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity. The dichloro groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C17H13Cl2N3OS

Molecular Weight

378.3 g/mol

IUPAC Name

4-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile

InChI

InChI=1S/C17H13Cl2N3OS/c18-11-5-10(15(23)13(19)6-11)8-21-16-12(7-20)14-9-1-3-22(4-2-9)17(14)24-16/h5-6,8-9,23H,1-4H2/b21-8+

InChI Key

JIBMKRBVTZATBB-ODCIPOBUSA-N

Isomeric SMILES

C1CN2CCC1C3=C2SC(=C3C#N)/N=C/C4=C(C(=CC(=C4)Cl)Cl)O

Canonical SMILES

C1CN2CCC1C3=C2SC(=C3C#N)N=CC4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

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